molecular formula C16H11N3O3S2 B3746647 2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE

2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE

Cat. No.: B3746647
M. Wt: 357.4 g/mol
InChI Key: VUOWQYTWOGCKIZ-UHFFFAOYSA-N
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Description

2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 8-quinolinylamine with 2-chloro-1,3-benzothiazole-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline or benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promising activity as an enzyme inhibitor, particularly against kinases and proteases, making it a valuable tool for studying cellular signaling pathways.

    Medicine: The compound exhibits potential as a therapeutic agent for treating diseases such as cancer, infectious diseases, and inflammatory disorders due to its ability to modulate specific molecular targets.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase domain, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-N-(QUINOLIN-8-YL)-2H-CHROMENE-3-CARBOXAMIDE: Another quinoline derivative with similar biological activities.

    2-OXO-N-(QUINOLIN-8-YL)-2H-INDOLE-3-CARBOXAMIDE: A structurally related compound with potential therapeutic applications.

    2-OXO-N-(QUINOLIN-8-YL)-2H-ISOQUINOLINE-3-CARBOXAMIDE: A compound with similar electronic properties and applications in materials science.

Uniqueness

2-OXO-N-(8-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE stands out due to its unique combination of a quinoline moiety and a benzothiazole ring, which imparts distinct electronic and steric properties. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-oxo-N-quinolin-8-yl-3H-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-16-18-12-7-6-11(9-14(12)23-16)24(21,22)19-13-5-1-3-10-4-2-8-17-15(10)13/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOWQYTWOGCKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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